molecular formula C16H24N2O2 B2353750 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea CAS No. 1351602-99-7

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea

Cat. No.: B2353750
CAS No.: 1351602-99-7
M. Wt: 276.38
InChI Key: TXQLYDXDUINGOJ-UHFFFAOYSA-N
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Description

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of cyclohexyl and m-tolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea typically involves the reaction of cyclohexylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexylamine} + \text{m-Tolyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of cyclohexylamine and m-tolylamine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclohexyl and m-tolyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(m-tolyl)urea: Lacks the cyclohexyl group.

    1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Has a phenyl group instead of m-tolyl.

    1-(2-Cyclohexyl-2-hydroxyethyl)-3-(p-tolyl)urea: Has a p-tolyl group instead of m-tolyl.

Uniqueness

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea is unique due to the combination of cyclohexyl and m-tolyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-9-14(10-12)18-16(20)17-11-15(19)13-7-3-2-4-8-13/h5-6,9-10,13,15,19H,2-4,7-8,11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQLYDXDUINGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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